- Macroreticular POLITAG-Pd(0) for the waste minimized hydrogenation/reductive amination of phenols using formic acid as hydrogen source, Catalysis Today, 2023, 424,

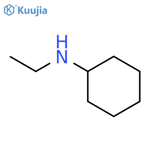

Cas no 91-65-6 (Cyclohexanamine,N,N-diethyl-)

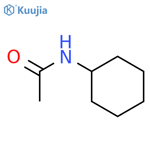

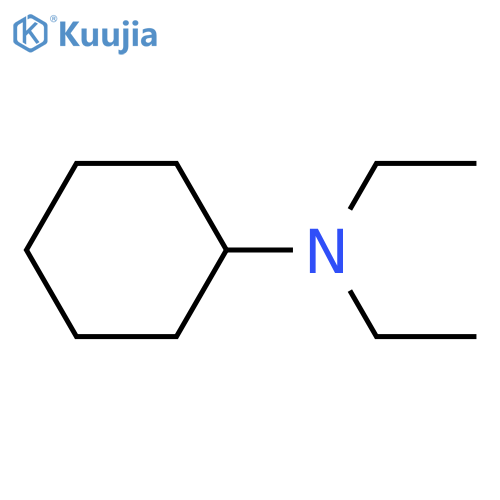

Cyclohexanamine,N,N-diethyl- structure

Nome do Produto:Cyclohexanamine,N,N-diethyl-

Cyclohexanamine,N,N-diethyl- Propriedades químicas e físicas

Nomes e Identificadores

-

- Cyclohexanamine,N,N-diethyl-

- N,N-Diethylcyclohexylamine

- N,N-diethylcyclohexanamine

- Cyclohexanamine,N,N-diethyl

- Cyclohexylamine,N,N-diethyl

- Cyclohexyldiethylamine

- diethyl cyclohexyl amine

- diethylaminocyclohexane

- EINECS 202-087-2

- trans-2-(N,N-diethylamino)cyclohexane

- Cyclohexylamine, N,N-diethyl- (6CI, 7CI, 8CI)

- N,N-Diethylcyclohexanamine (ACI)

- Diethylcyclohexylamine

- N-Cyclohexyl-N,N-diethylamine

- NSC 5313

- NSC-5313

- NSC5313

- DB-057268

- Q27291272

- AKOS015838657

- N,N-Diethyl cyclohexyl amine

- Cyclohexylamine, N,N-diethyl-(6CI,7CI,8CI)

- Cyclohexanamine, N,N-diethyl-

- UTV19LFB58

- Cyclohexanamine,N-diethyl-

- 91-65-6

- D0484

- DTXSID6021799

- NCGC00255346-01

- D82000

- Tox21_301799

- CS-0152031

- DTXCID801799

- TimTec1_000138

- Cyclohexylamine, N,N-diethyl-

- MFCD00003847

- NS00039403

- CHEMBL3182110

- LS-13901

- N,N-Diethylcyclohexanamine #

- NCGC00175428-01

- UNII-UTV19LFB58

- SCHEMBL150343

- Cyclohexylamine,N-diethyl-

- CAS-91-65-6

-

- MDL: MFCD00003847

- Inchi: 1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3

- Chave InChI: CIXSDMKDSYXUMJ-UHFFFAOYSA-N

- SMILES: N(C1CCCCC1)(CC)CC

Propriedades Computadas

- Massa Exacta: 155.16700

- Massa monoisotópica: 155.167399674g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 3

- Complexidade: 91

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 3.2Ų

- XLogP3: 2.8

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Colorless to yellow oily liquid. It has a special smell. It is easy to oxidize and change color in air and sunlight. It can volatilize with water vapor

- Densidade: 0,84 g/cm3

- Ponto de ebulição: 193°C(lit.)

- Ponto de Flash: 57°C

- Índice de Refracção: n20/D 1.4562(lit.)

- PSA: 3.24000

- LogP: 2.66090

- Solubilidade: Soluble in ethanol \ benzene, slightly soluble in water. At 12 ℃, 1g of product is soluble in 70ml of water, slightly soluble in ethanol \ ether and chloroform

Cyclohexanamine,N,N-diethyl- Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Declaração de perigo: H226-H314

- Declaração de Advertência: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- Número de transporte de matérias perigosas:2734

- Código da categoria de perigo: 34-20/21/22

- Instrução de Segurança: S26; S36/37/39; S45; S27; S16

- RTECS:GU5830125

-

Identificação dos materiais perigosos:

- Grupo de Embalagem:II

- Termo de segurança:8

- Classe de Perigo:8

- PackingGroup:II

- Frases de Risco:R34; R20/21/22

Cyclohexanamine,N,N-diethyl- Dados aduaneiros

- CÓDIGO SH:2921300090

- Dados aduaneiros:

China Customs Code:

2921300090Overview:

2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Cyclohexanamine,N,N-diethyl- Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344662-25g |

N,N-Diethylcyclohexylamine |

91-65-6 | 95%+ | 25g |

$80 | 2024-07-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-25ML |

N,N-Diethylcyclohexylamine |

91-65-6 | >98.0%(GC)(T) | 25ml |

¥250.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N29670-1g |

N,N-diethylcyclohexanamine |

91-65-6 | 98% | 1g |

¥53.0 | 2024-07-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0484-500ML |

N,N-Diethylcyclohexylamine |

91-65-6 | >98.0%(GC)(T) | 500ml |

¥1590.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QH234-25ml |

Cyclohexanamine,N,N-diethyl- |

91-65-6 | 98% | 25ml |

411.0CNY | 2021-08-06 | |

| abcr | AB141598-25 ml |

N,N-Diethylcyclohexylamine, 98%; . |

91-65-6 | 98% | 25 ml |

€44.90 | 2024-04-15 | |

| 1PlusChem | 1P003T0A-1g |

N,N-DIETHYLCYCLOHEXYLAMINE |

91-65-6 | 98% | 1g |

$7.00 | 2025-02-20 | |

| A2B Chem LLC | AB76762-25g |

N,N-Diethylcyclohexylamine |

91-65-6 | 98% | 25g |

$28.00 | 2024-05-20 | |

| 1PlusChem | 1P003T0A-5g |

N,N-DIETHYLCYCLOHEXYLAMINE |

91-65-6 | 98% | 5g |

$13.00 | 2025-02-20 | |

| Aaron | AR003T8M-100g |

N,N-Diethylcyclohexylamine |

91-65-6 | 98% | 100g |

$86.00 | 2025-01-22 |

Cyclohexanamine,N,N-diethyl- Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Formic acid Catalysts: 2135689-52-8 (reaction products with 3,3-bis(1 H-imidazol-1-yl)propan-1-ol, and pall…) Solvents: Water ; 16 h, 90 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

Referência

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

Método de produção 3

Condições de reacção

1.1 Catalysts: (Acetato-κO)(acetato-κO,κO′)[1,1′-bis[bis(1-methylethyl)phosphino-κP]ferrocene]c… ; 21 h, 78 °C

Referência

- Mild N-Alkylation of Amines with Alcohols Catalyzed by the Acetate Ru(OAc)2(CO)(DiPPF) Complex, Chemistry - A European Journal, 2017, 23(58), 14416-14419

Método de produção 4

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 3 h, 1 atm, 50 °C

2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

2.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported)

Referência

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

Método de produção 6

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Bis(trifluoromethanesulfonyl)imide Solvents: Tetrahydrofuran , Butyl ether ; 1 bar → 60 bar, rt; 18 h, 60 bar, 160 °C; 60 bar → 1 bar, 160 °C → 0 °C

Referência

- Catalytic N-Alkylation of Amines Using Carboxylic Acids and Molecular Hydrogen, Journal of the American Chemical Society, 2015, 137(42), 13580-13587

Método de produção 8

Condições de reacção

1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; rt; 24 h, 60 °C

Referência

- Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant, Chemical Communications (Cambridge, 2021, 57(69), 8588-8591

Método de produção 9

Método de produção 10

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Isopropanol

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referência

- Sodium borohydride in reductive amination reactions, Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2000, 34(2), 76-78

Método de produção 12

Método de produção 13

Condições de reacção

1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol

Referência

- Reductive aminations of carbonyl compounds with borohydride and borane reducing agents, Organic Reactions (Hoboken, 2002, 59,

Método de produção 14

Método de produção 15

Método de produção 16

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium hydride (Al2O3-supported) Solvents: Hexane ; 10 h, 1 atm, 70 °C

Referência

- N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts, RSC Advances, 2016, 6(111), 109702-109705

Método de produção 17

Método de produção 18

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 40 h, 20 °C

Referência

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

Método de produção 19

Condições de reacção

1.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Diethyl ether

2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol

2.1 Reagents: Zinc chloride , Sodium cyanoborohydride Solvents: Methanol

Referência

- Zinc-modified cyanoborohydride as a selective reducing agent, Journal of Organic Chemistry, 1985, 50(11), 1927-32

Método de produção 20

Método de produção 21

Método de produção 22

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Platinum , Ruthenium Solvents: Diethyl ether ; 18 h, 8 atm, 60 °C

Referência

- Intimate ruthenium-platinum nanoalloys supported on carbon catalyze the hydrogenation and one-pot hydrogenation-coupling reaction of oxidized amino derivatives, Catalysis Science & Technology, 2023, 13(8), 2508-2516

Método de produção 23

Condições de reacção

1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane , [η2:η2-1,3-diethenyl-1,1,3,3-tetramethyldisiloxane]platinum Solvents: Butyl ether ; 10 min, 60 °C

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C

1.2 Reagents: Phenylsilane Solvents: Hexadecane ; 18 h, 60 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 60 °C

Referência

- Direct Catalytic N-Alkylation of Amines with Carboxylic Acids, Journal of the American Chemical Society, 2014, 136(40), 14314-14319

Método de produção 24

Condições de reacção

Referência

- Process for the preparation of tertiary amines as intermediates for drugs and agrochemicals, Japan, , ,

Método de produção 25

Condições de reacção

1.1 Solvents: Acetonitrile ; rt

Referência

- New approach for induction of alkyl moiety to aliphatic amines by NaBH(OAc)3 with carboxylic acid, Tetrahedron Letters, 2020, 61(22),

Método de produção 26

Cyclohexanamine,N,N-diethyl- Raw materials

- N-ethylcyclohexanamine

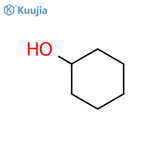

- Cyclohexanol

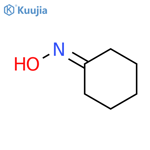

- N-cyclohexylidenehydroxylamine

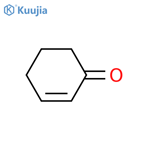

- cyclohex-2-en-1-one

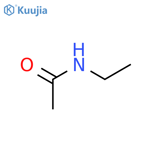

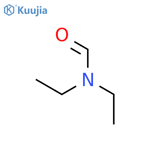

- N,N-Diethylformamide

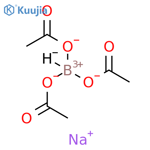

- Sodium triacetoxyborohydride

Cyclohexanamine,N,N-diethyl- Preparation Products

Cyclohexanamine,N,N-diethyl- Literatura Relacionada

-

Stefan Naumann Polym. Chem. 2023 14 1834

-

2. Successful synthesis of blocked polyisocyanates, using easily cleavable phenols as blocking agents, and their deblocking and cure studiesS. Kalaimani,B. Mohamad Ali,A. Sultan Nasar RSC Adv. 2016 6 106990

-

Zhen Ling,Lin Yun,Lianghui Liu,Bing Wu,Xuefeng Fu Chem. Commun. 2013 49 4214

-

Jiraya Kiriratnikom,Xin-Chen Yue,Jia-Liang Yang,Ying Wang,Shuo-Hong Chen,Ke-Ke Zhang,Cheng-Jian Zhang,Munir Ullah Khan,Xing-Hong Zhang Polym. Chem. 2021 12 5283

-

Ahmed M. Mansour,Rabaa M. Khaled,Krzysztof Radacki,Zeina Younes,Mariam Gamal,Beatrice Guirguis,Gamal A. E. Mostafa,Essam A. Ali,Ola R. Shehab Dalton Trans. 2023 52 10286

91-65-6 (Cyclohexanamine,N,N-diethyl-) Produtos relacionados

- 5459-93-8(N-ethylcyclohexanamine)

- 1195-42-2(N-Cyclohexylisopropylamine)

- 7560-83-0(N,N-Dicyclohexylmethylamine)

- 3319-01-5(1-Cyclohexylpiperidine)

- 68814-95-9(Amines, tri-C8-10-alkyl)

- 209803-40-7(5-(Diisopropylamino)amylamine)

- 7175-49-7(N-Ethyldicyclohexylamine)

- 2034402-29-2(N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-methylpropanamide)

- 2228343-71-1(tert-butyl N-{1-4-(difluoromethoxy)-2-fluorophenyl-2-oxoethyl}carbamate)

- 62882-07-9(2-(2-nitrophenyl)-1,3-oxazole)

Fornecedores recomendados

atkchemica

Membro Ouro

CN Fornecedor

Reagente

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Shanghai Joy Biotech Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel